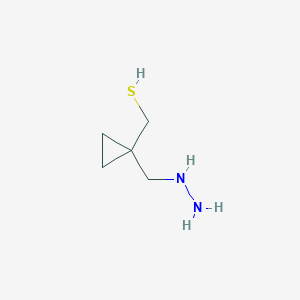
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol: is a chemical compound with a unique structure that includes a cyclopropyl ring, a hydrazinylmethyl group, and a methanethiol group. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by the introduction of the hydrazinylmethyl group through a hydrazine derivative. The final step involves the addition of the methanethiol group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
科学的研究の応用
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol involves its reactive functional groups. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The hydrazinyl group can interact with various molecular targets, leading to changes in cellular pathways and processes.
類似化合物との比較
Similar Compounds
(1-(Hydrazinylmethyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-(Hydrazinylmethyl)cyclopropyl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol is unique due to the presence of both a thiol and a hydrazinyl group, which confer distinct reactivity and potential applications. Its cyclopropyl ring adds to its structural uniqueness and influences its chemical behavior.
This compound’s combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C5H12N2S |
|---|---|
分子量 |
132.23 g/mol |
IUPAC名 |
[1-(hydrazinylmethyl)cyclopropyl]methanethiol |
InChI |
InChI=1S/C5H12N2S/c6-7-3-5(4-8)1-2-5/h7-8H,1-4,6H2 |
InChIキー |
CGABGCGEQLJPTI-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CNN)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


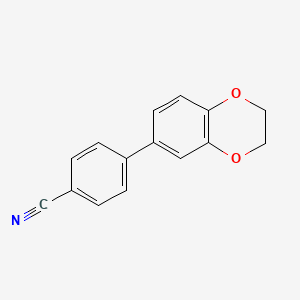

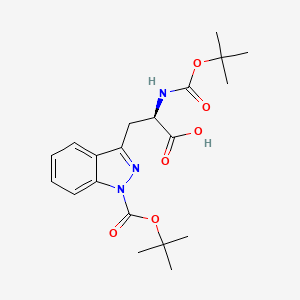
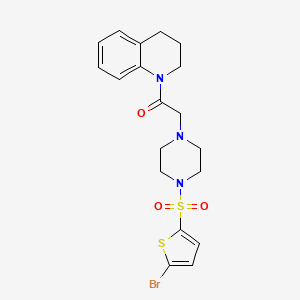
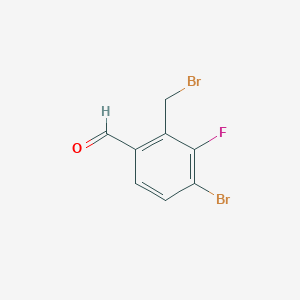
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
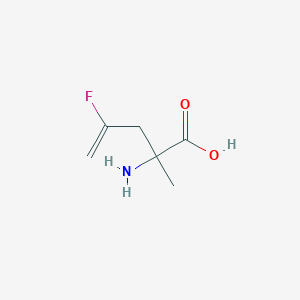
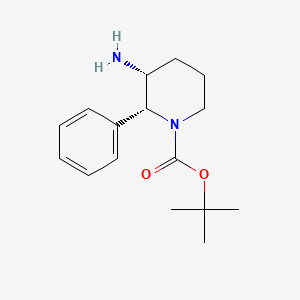
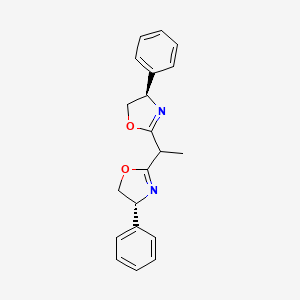
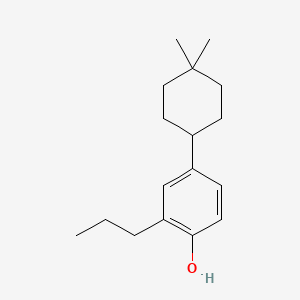
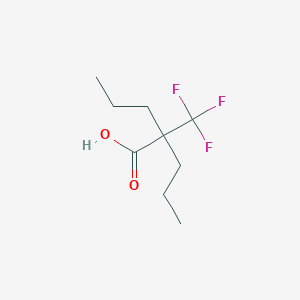
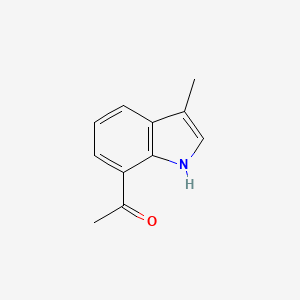
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)

